The structure of 4-Br-2,6-DMB makes it a valuable precursor for the synthesis of various bioactive compounds. Its aromatic ring with a bromine substituent and two methoxy groups provides a versatile platform for further chemical modifications.
A study published in the journal "Tetrahedron Letters" describes the utilization of 4-Br-2,6-DMB as a starting material for the synthesis of novel pyrazole derivatives with potential antibacterial activity []. The researchers successfully transformed 4-Br-2,6-DMB into the desired pyrazole compounds through a series of chemical reactions.
4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring. Its molecular formula is C₉H₉BrO₃, and it has a molecular weight of 245.07 g/mol. The compound features a formyl group (-CHO) attached to the aromatic ring, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .
There is no current information available regarding the specific mechanism of action of 4-bromo-2,6-dimethoxybenzaldehyde in biological systems.
As with any new compound, it is advisable to handle 4-bromo-2,6-dimethoxybenzaldehyde with proper safety precautions due to the lack of specific data. Here are some general safety considerations for aromatic aldehydes:
The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde can be achieved through several methods:
4-Bromo-2,6-dimethoxybenzaldehyde serves as a versatile building block in organic synthesis. Its applications include:
Several compounds share structural similarities with 4-bromo-2,6-dimethoxybenzaldehyde. Here are some notable examples:
The unique positioning of the bromine and methoxy groups in 4-bromo-2,6-dimethoxybenzaldehyde contributes to its distinct chemical behavior and potential applications compared to these similar compounds.